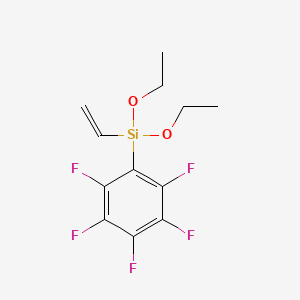
Ethenyl(diethoxy)(pentafluorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(diethoxy)(pentafluorophenyl)silane is a specialized organosilicon compound with the molecular formula C12H13F5O2Si It is characterized by the presence of a vinyl group (ethenyl), two ethoxy groups, and a pentafluorophenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(diethoxy)(pentafluorophenyl)silane typically involves the reaction of pentafluorophenylsilane with vinyl diethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(diethoxy)(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Ethenyl(diethoxy)(pentafluorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of Ethenyl(diethoxy)(pentafluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The vinyl group allows for polymerization reactions, while the ethoxy groups can undergo hydrolysis to form silanols. The pentafluorophenyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(pentafluorophenyl)silane: Similar in structure but with three methoxy groups instead of two ethoxy groups.
Pentafluorophenylpropyltrimethoxysilane: Contains a propyl group instead of a vinyl group.
Uniqueness
Ethenyl(diethoxy)(pentafluorophenyl)silane is unique due to the combination of its vinyl group, ethoxy groups, and pentafluorophenyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
25202-37-3 |
|---|---|
Molecular Formula |
C12H13F5O2Si |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
ethenyl-diethoxy-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H13F5O2Si/c1-4-18-20(6-3,19-5-2)12-10(16)8(14)7(13)9(15)11(12)17/h6H,3-5H2,1-2H3 |
InChI Key |
FNEOEUCCJWSPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C=C)(C1=C(C(=C(C(=C1F)F)F)F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















